molecular formula C19H22N2O4S B12120950 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione

4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione

Cat. No.: B12120950
M. Wt: 374.5 g/mol
InChI Key: PQBZXJZDIGVAFG-UHFFFAOYSA-N
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Description

4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione is a heterocyclic compound characterized by the presence of an imidazolidine ring substituted with two 3,4-dimethoxyphenyl groups and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine ring. The general reaction conditions include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-90°C)

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis conditions for scale-up. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazolidine ring can be reduced to an imidazoline using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Imidazolines

    Substitution: Phenyl derivatives with different substituents

Scientific Research Applications

4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione exerts its effects involves its interaction with various molecular targets. The thione group can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 1,3-Bis(2,4-dimethoxyphenyl)imidazolidine-2-thione
  • 4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione

Comparison: 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

4,5-bis(3,4-dimethoxyphenyl)imidazolidine-2-thione

InChI

InChI=1S/C19H22N2O4S/c1-22-13-7-5-11(9-15(13)24-3)17-18(21-19(26)20-17)12-6-8-14(23-2)16(10-12)25-4/h5-10,17-18H,1-4H3,(H2,20,21,26)

InChI Key

PQBZXJZDIGVAFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(NC(=S)N2)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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